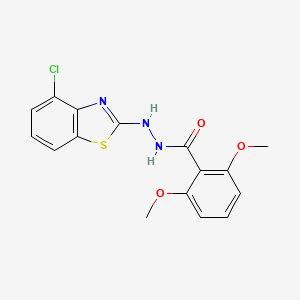

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, also known as N-Chloro-BTB, is a synthetic compound used in various scientific research applications. It has been widely studied in recent years due to its unique properties, which enable it to be used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Benzothiazoleurea Derivatives

A method has been developed for the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas from substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate using microwave irradiation . This method is simple, efficient, and does not require phosgene .

Biological Activity

Benzothiazole compounds have been reported to have diverse biological activities. They can be used as inhibitors of p56lck (Lck) in T-cell proliferation and inhibitors of HIV-1 protease with improved potency and antiviral activities . They have also been reported to be local anaesthetics, potential hypoglycaemic agents, and antibacterials .

Anticancer Research

In recent years, benzothiazole-type compounds have attracted considerable attention in anticancer research . Modified benzothiazole derivatives having additional functional groups may have enhanced biological activity .

Production of Fluorescent Whitening Agents

Benzothiazole compounds are important raw materials in the production of fluorescent whitening agents .

Production of Fluorescent Dyes

Benzothiazole compounds are also used in the production of fluorescent dyes such as Thioflavin .

Pharmaceutical Drugs

Benzothiazole compounds are used in the production of pharmaceutical drugs, such as Riluzole, which blocks TTX sensitive sodium channels .

Inhibition of Cell Proliferation

The active compound 6-chloro-N-(4-nitrobenzyl)benzothiazol-2-amine significantly inhibited the proliferation of A431, A549, and H1299 cancer cells .

Anti-inflammatory and Analgesic Activity

Thiazole derivatives have been found to possess anti-inflammatory and analgesic activity with significant reduction in their ulcerogenic risks in the stomach .

Propiedades

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKHRZREMMHSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B6500262.png)

![3-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500275.png)

![4-tert-butyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6500283.png)

![N-cycloheptyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500288.png)

![N-benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500295.png)

![N-(2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6500297.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6500303.png)

![5-methyl-N-[2-(methylsulfanyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6500305.png)

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6500307.png)

![4-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6500315.png)

![1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B6500345.png)

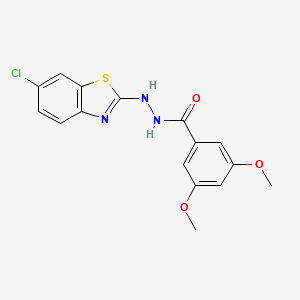

![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3,4,5-trimethoxybenzohydrazide](/img/structure/B6500348.png)